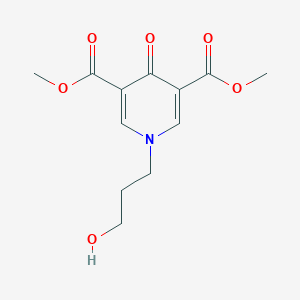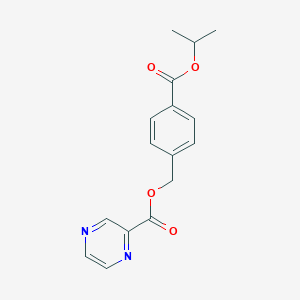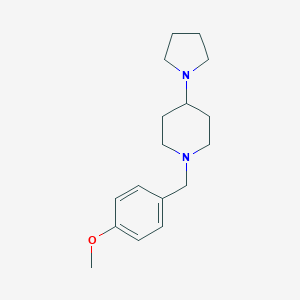
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine, also known as MPBP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that acts as a potent and selective dopamine reuptake inhibitor. MPBP has been widely used in scientific research to study the mechanisms of addiction, depression, and other neurological disorders.
Mecanismo De Acción
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine acts as a potent and selective dopamine reuptake inhibitor. It blocks the reuptake of dopamine by the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can lead to feelings of euphoria and pleasure, which can be addictive.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine include an increase in dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses. In addition, 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine can cause changes in behavior and mood, such as increased aggression and impulsivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. This allows researchers to study the effects of dopamine on behavior and brain function. However, one limitation of using 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is its potential for addiction and abuse. Researchers must take precautions to prevent the misuse of this compound in the lab.
Direcciones Futuras
There are several future directions for research on 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine. One direction is to study the long-term effects of dopamine reuptake inhibitors on brain function and behavior. Another direction is to investigate the potential therapeutic uses of 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine for neurological disorders such as depression and addiction. Additionally, researchers can explore the development of new compounds based on the structure of 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine that have improved selectivity and safety profiles.
Conclusion:
In conclusion, 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research to study the mechanisms of addiction, depression, and other neurological disorders. Its biochemical and physiological effects include an increase in dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 1-(4-methoxybenzyl)piperidine with pyrrolidine in the presence of a catalyst. The reaction yields 1-(4-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine as a white crystalline powder. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has been widely used in scientific research to study the mechanisms of addiction, depression, and other neurological disorders. It has been shown to increase dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has also been used to study the effects of dopamine reuptake inhibitors on the brain and behavior.
Propiedades
Nombre del producto |
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Fórmula molecular |
C17H26N2O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C17H26N2O/c1-20-17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-3-11-19/h4-7,16H,2-3,8-14H2,1H3 |
Clave InChI |
YNXTWFOFULRZKP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3 |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
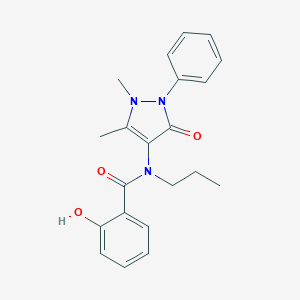
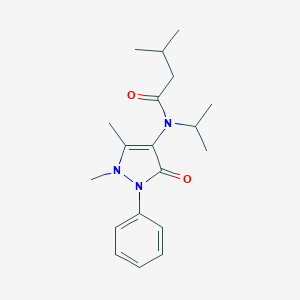
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
